Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-
Overview
Description
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- is an organic compound with the molecular formula C10H12ClNO It is known for its unique chemical structure, which includes a chloro group and a dimethylamino group attached to a phenyl ring
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- . These factors can include pH, temperature, and the presence of other compounds or enzymes. Understanding these influences is crucial for optimizing the use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- typically involves the reaction of 4-(dimethylamino)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-bromo-1-[4-(dimethylamino)phenyl]-: Similar structure but with a bromo group instead of a chloro group.
Ethanone, 2-chloro-1-[3-(dimethylamino)phenyl]-: Similar structure but with the dimethylamino group in a different position on the phenyl ring.
Ethanone, 2-chloro-1-[4-(methylamino)phenyl]-: Similar structure but with a methylamino group instead of a dimethylamino group.
Uniqueness
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- (commonly referred to as 2-chloro-1-(4-dimethylaminophenyl)ethanone) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- has the molecular formula C10H11ClO and a molecular weight of approximately 198.65 g/mol. The compound features a chloro substituent on the ethanone backbone and a dimethylamino group attached to the phenyl ring.
The mechanism of action of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- involves its interaction with various biological targets, including enzymes and receptors. The chloro group can participate in nucleophilic substitution reactions, which may influence the compound's biological activity. Additionally, the dimethylamino group may enhance solubility and bioavailability, contributing to its pharmacological properties .
Biological Activity
Research has indicated that Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. For instance, it has demonstrated moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 16 μg/mL to 64 μg/mL .
- Antichlamydial Activity : The compound has been evaluated for its potential antichlamydial effects. Preliminary studies suggest that it may selectively inhibit Chlamydia species, indicating its potential as a therapeutic agent for treating chlamydial infections .
- Anticonvulsant Activity : Research into derivatives of Ethanone suggests potential anticonvulsant properties. Compounds structurally related to Ethanone have shown protective effects in animal models of epilepsy, particularly in the maximal electroshock (MES) test .
Table 1: Summary of Biological Activities
Toxicity and Safety Profile
The safety profile of Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]- remains under investigation. Preliminary toxicity assessments indicate that compounds related to this structure may exhibit low toxicity in animal models; however, further studies are required to establish a comprehensive safety profile .
Properties
IUPAC Name |
2-chloro-1-[4-(dimethylamino)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHGPIBFTKDBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149425 | |
Record name | Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110945-00-1 | |
Record name | Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110945001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-chloro-1-(4-(dimethylamino)phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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